molecular formula C24H40O3 B161782 (Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid CAS No. 71111-01-8

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No. B161782
CAS RN: 71111-01-8
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-BNAVIEMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinane thromboxane A2 (PTA2) is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.
PTA2 is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.

Scientific Research Applications

Radioiodination and Receptor Antagonists

The compound has been utilized in the synthesis of receptor antagonists, specifically thromboxane A2/prostaglandin H2 receptor antagonists. One study detailed the radioiodination of a related compound, resulting in a high specific activity ligand useful for characterizing these receptors (Mais et al., 1991).

Improved Synthesis Techniques

There has been a focus on improving the synthesis techniques of similar compounds, which are used in the study of thromboxane A2 receptors. This involves direct sulfonylation and ozonolysis, significantly improving yield and efficiency (Kan & Tai, 1993).

Cycloadditions and Derivative Formation

Research has explored the reactions of related compounds, resulting in the formation of various derivatives. These derivatives are important for further chemical synthesis and have applications in organic chemistry (Nzabamwita et al., 1989).

Stereocontrol in Organic Synthesis

The compound has been used in studies focusing on stereocontrol in organic synthesis. This involves the creation of specific stereochemical configurations, crucial for the development of pharmaceuticals and other complex organic molecules (Fleming & Lawrence, 1998).

Impurity Characterization in Pharmaceutical Preparations

It has been identified as an impurity in the preparation of pharmaceutical agents, such as Tafluprost. Studies have focused on its isolation, characterization, and synthesis, which is essential for ensuring the purity and efficacy of pharmaceuticals (Jaggavarapu et al., 2020).

properties

IUPAC Name

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392309
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(3-Hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

CAS RN

71111-01-8
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

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